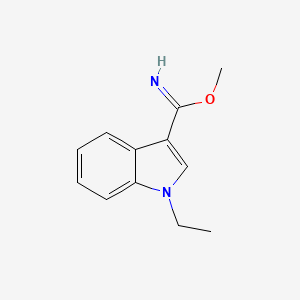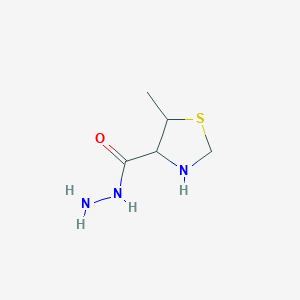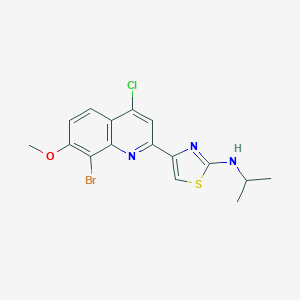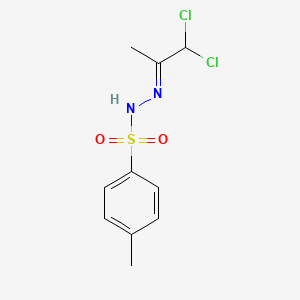
(E)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is an organic compound characterized by its unique chemical structure, which includes a dichloropropan-2-ylidene group and a 4-methylbenzenesulfonohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonohydrazide with 1,1-dichloropropan-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The general reaction scheme is as follows:
Starting Materials: 4-methylbenzenesulfonohydrazide and 1,1-dichloropropan-2-one.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The dichloropropan-2-ylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
N’-Benzylidene-4-methylbenzenesulfonohydrazide: Similar structure but with a benzylidene group instead of a dichloropropan-2-ylidene group.
N’-Acetyl-4-methylbenzenesulfonohydrazide: Contains an acetyl group instead of a dichloropropan-2-ylidene group.
N’-Phenyl-4-methylbenzenesulfonohydrazide: Features a phenyl group in place of the dichloropropan-2-ylidene group.
Uniqueness
(E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the dichloropropan-2-ylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12Cl2N2O2S |
|---|---|
分子量 |
295.18 g/mol |
IUPAC名 |
N-[(E)-1,1-dichloropropan-2-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12Cl2N2O2S/c1-7-3-5-9(6-4-7)17(15,16)14-13-8(2)10(11)12/h3-6,10,14H,1-2H3/b13-8+ |
InChIキー |
GPLRSULWCRZDLC-MDWZMJQESA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C(Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


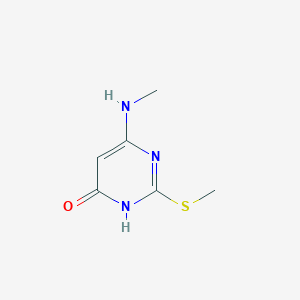
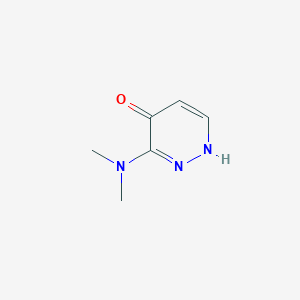
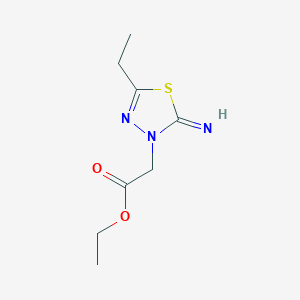
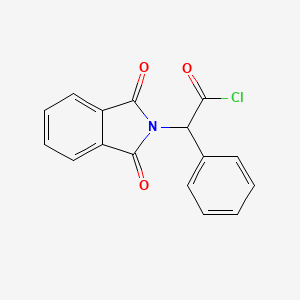
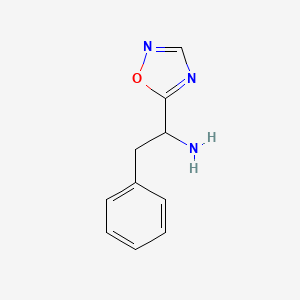
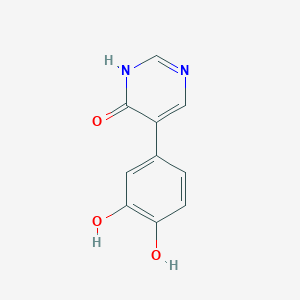
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
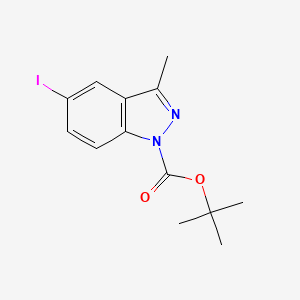
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
